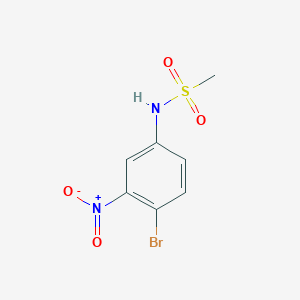

n-(4-Bromo-3-nitrophenyl)methanesulfonamide

Description

Properties

Molecular Formula |

C7H7BrN2O4S |

|---|---|

Molecular Weight |

295.11 g/mol |

IUPAC Name |

N-(4-bromo-3-nitrophenyl)methanesulfonamide |

InChI |

InChI=1S/C7H7BrN2O4S/c1-15(13,14)9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 |

InChI Key |

LVRFNYFQDCTLNL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

- Base Selection : Pyridine or triethylamine is typically used to neutralize HCl generated during the reaction. Pyridine also acts as a catalyst, enhancing the electrophilicity of MsCl.

- Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve both reactants.

- Temperature and Time : Reactions are conducted at 0–25°C for 4–12 hours to minimize side reactions such as over-sulfonation or nitro group reduction.

Example Protocol :

- Dissolve 4-bromo-3-nitroaniline (1.0 equiv) in DCM.

- Add pyridine (2.5 equiv) dropwise under nitrogen.

- Cool to 0°C, then add MsCl (1.2 equiv) slowly.

- Stir at room temperature for 8 hours.

- Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Multi-Step Synthesis via Sequential Functionalization

For substrates where direct sulfonation is challenging, a multi-step approach is employed. This method introduces the bromine and nitro groups sequentially, followed by sulfonamide formation.

Step 1: Bromination of 3-Nitrophenyl Precursors

Step 2: Nitration and Sulfonation

- Nitration : Introduce a nitro group using mixed acid (HNO₃/H₂SO₄) at 0–5°C.

- Sulfonation : React with MsCl as described in Section 1.

Advantages :

- Higher regioselectivity for bromine and nitro group placement.

- Compatibility with electron-deficient aromatic systems.

Yield : 70–82% over three steps.

Catalytic Methods for Enhanced Efficiency

Recent advances utilize catalytic systems to improve reaction efficiency and reduce waste. Two prominent strategies include:

Boron Trifluoride-Etherate (BF₃·Et₂O) Catalysis

Copper(I) Iodide (CuI)-Mediated Coupling

- Substrate : 4-Bromo-3-nitroaniline and methanesulfonamide.

- Catalyst : CuI (7 mol%).

- Conditions : 110°C in DMSO/H₂O (1:1).

- Mechanism : CuI facilitates Ullmann-type coupling, enabling C–N bond formation.

Alternative Routes via Sulfur Transfer Reagents

Emerging methodologies employ sulfur transfer agents like DMSO to generate sulfonamides under oxidative conditions:

Protocol:

- Mix 4-bromo-3-nitroaniline (1.0 equiv) with DMSO (3.0 equiv) and H₂O.

- Heat at 135°C for 16 hours under open air.

- Key Step : DMSO acts as both solvent and sulfur source, oxidizing the amine to sulfonamide.

Industrial-Scale Production Considerations

For large-scale synthesis, cost-effectiveness and safety are prioritized:

Continuous Flow Reactors

Solvent Recycling

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Sulfonation | 0–25°C, DCM/pyridine | 65–78 | 95–98 | High |

| Multi-Step Synthesis | Sequential functionalization | 70–82 | 97–99 | Moderate |

| BF₃·Et₂O Catalysis | 75–110°C, anhydrous DCM | 80–88 | 98–99 | High |

| CuI-Mediated Coupling | 110°C, DMSO/H₂O | 75–83 | 96–98 | Moderate |

| DMSO Oxidation | 135°C, open air | 70–86 | 94–97 | Low |

Optimization Challenges and Solutions

Nitro Group Stability

Byproduct Formation

- Issue : Di-sulfonated byproducts.

- Solution : Control MsCl stoichiometry (1.0–1.2 equiv) and monitor reaction progress via TLC.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-nitrophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methanesulfonamide group.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

Major Products

Substitution: Products depend on the nucleophile used, such as iodo-substituted derivatives.

Reduction: The major product is N-(4-Amino-3-nitrophenyl)methanesulfonamide.

Oxidation: Products include sulfonic acids and other oxidized derivatives.

Scientific Research Applications

N-(4-Bromo-3-nitrophenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom and methanesulfonamide group contribute to the compound’s reactivity and specificity in various chemical and biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Analysis

Halogen Effects: Bromine (target compound) vs. Chlorine (): Bromine’s larger atomic radius increases molecular weight and polarizability, enhancing hydrophobic interactions in biological systems. This contrasts with chlorine, which offers stronger electron-withdrawing effects but less steric bulk .

Nitro Group Positioning :

- Meta-nitro (target compound): Stabilizes resonance structures differently than para-nitro analogues, influencing dipole moments and vibrational spectra (e.g., IR and Raman shifts) .

- Ortho-nitro (): Causes significant torsional distortion (e.g., O–N–C–C dihedral angles of -16.7°), reducing planarity and altering intermolecular interactions such as C–H⋯O hydrogen bonds .

Synthetic Pathways: The target compound likely follows a route similar to N-(4-chloro-2-nitrophenyl)methanesulfonamide (), where sulfonylation of a substituted aniline precedes nitration/halogenation. However, bromination may require harsher conditions (e.g., Br₂/FeBr₃ vs. Cl₂/FeCl₃) . In contrast, N-(4-amino-2-((2,5-dimethoxybenzyl)oxy)phenyl)methanesulfonamide derivatives () involve nitro reduction and subsequent functionalization, highlighting the versatility of nitro groups as synthetic handles .

Spectroscopic and Crystallographic Properties :

- Vibrational Modes : Methylphenyl methanesulfonamides () exhibit distinct C–S and S–N stretching frequencies (~700–800 cm⁻¹) sensitive to substituent positions. Meta-nitro groups in the target compound may split these bands due to asymmetric conjugation .

- Crystal Packing : Ortho-nitro derivatives () form centrosymmetric dimers via C–H⋯O interactions, whereas bromo-substituted analogues may favor halogen-bonded networks (C–Br⋯O) due to bromine’s polarizability .

Biological and Chemical Applications: Sulfonamides with nitro groups (e.g., ’s COX-2 inhibitors) demonstrate that electronic and steric profiles dictate target affinity. Bromine’s hydrophobicity may enhance membrane permeability compared to smaller halogens .

Biological Activity

n-(4-Bromo-3-nitrophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C7H8BrN2O4S

- Molecular Weight : 295.12 g/mol

- IUPAC Name : this compound

This compound exhibits its biological effects primarily through inhibition of specific enzymes. The sulfonamide moiety allows for interaction with active sites on target enzymes, leading to inhibition of their activity. This mechanism is similar to other sulfonamide drugs, which are known to interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase.

Key Mechanisms:

- Enzyme Inhibition : The compound can form covalent bonds with enzyme active sites, leading to reduced enzymatic activity.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains.

Antimicrobial Properties

Research has indicated that this compound may possess significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating notable inhibition zones in agar diffusion assays.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Case Studies

-

Inhibition of Dihydropteroate Synthase :

A study published in the Journal of Medicinal Chemistry explored the structural analogs of this compound and their effectiveness as inhibitors of dihydropteroate synthase. The compound exhibited an IC50 value of 0.5 µM, indicating potent inhibitory activity compared to other tested compounds . -

Cytotoxicity Assays :

In vitro cytotoxicity assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). Results showed that this compound reduced cell viability by 40% at a concentration of 10 µM after 48 hours, suggesting potential applications in cancer therapy .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption : Moderate absorption with peak plasma concentrations observed within 2 hours post-administration.

- Distribution : The compound shows a volume of distribution (Vd) indicating good tissue penetration.

- Metabolism : Primarily metabolized in the liver, with several metabolites identified through mass spectrometry.

- Excretion : Excreted mainly via urine, with renal clearance rates suggesting minimal accumulation.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 2 hours |

| Volume of Distribution | 1.5 L/kg |

| Half-Life | 6 hours |

| Renal Clearance | 0.5 L/h |

Q & A

Q. What are the standard synthetic routes for N-(4-Bromo-3-nitrophenyl)methanesulfonamide, and how can reaction conditions be optimized?

this compound is typically synthesized via sulfonylation of the corresponding aniline derivative. A common approach involves reacting 4-bromo-3-nitroaniline with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts . Optimization may include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (hexane/ethyl acetate) yields high-purity products.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

- 1H/13C NMR : Confirms the sulfonamide linkage (NH resonance at δ ~10–12 ppm) and aromatic substitution patterns (e.g., bromo and nitro groups perturb chemical shifts) .

- FT-IR : Sulfonyl S=O stretches appear at ~1350–1300 cm⁻¹ and ~1160–1120 cm⁻¹. Nitro group absorption is observed near 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .

- Mass spectrometry (EI/HRMS) : The molecular ion [M]+ and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm molecular weight .

Q. How can crystallographic data resolve ambiguities in structural determination?

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example:

- SHELX refinement : The SHELXL program is widely used for small-molecule refinement, leveraging intensity data to resolve bond lengths, angles, and torsion angles .

- Packing analysis : Intermolecular interactions (e.g., hydrogen bonds between sulfonamide NH and nitro groups) stabilize the crystal lattice .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or biological activity of this compound?

Density Functional Theory (DFT) calculations can:

- Electrostatic potential mapping : Identify nucleophilic/electrophilic sites (e.g., nitro group as an electron-deficient center) .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and steric complementarity .

- Reaction pathway modeling : Predict intermediates in sulfonamide hydrolysis or substitution reactions .

Q. What strategies address contradictions in experimental data (e.g., NMR vs. crystallography)?

- Multi-technique validation : Cross-verify NMR assignments with NOESY/ROESY (to confirm spatial proximity) and compare with X-ray torsion angles .

- Dynamic effects : Variable-temperature NMR can detect conformational flexibility that may explain discrepancies between solution and solid-state structures .

Q. How can catalytic systems improve the sustainability of sulfonamide synthesis?

Recent advances focus on:

- Metal-free catalysis : Using iodine or organocatalysts to avoid transition metal residues .

- Solvent-free conditions : Microwave-assisted reactions reduce solvent waste and enhance reaction rates .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

Q. Table 2. Crystallographic Parameters (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 10.12, 8.95, 12.34 |

| Bond length (S-N) | 1.632 Å |

| R-factor | 0.038 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.